4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

Biocatalysis Asymmetric Reduction Pharmaceutical Intermediates

This heterocyclic building block is the essential and validated precursor for developing tryptophan hydroxylase inhibitors, including generic versions of Xermelo®. The unique 3-methylpyrazole substitution is not a generic addition; it provides critical hydrophobic contacts that enhance ATP-binding pocket affinity by up to 10-fold over unsubstituted analogs. Chemists favor its single reactive chlorine at the 4-position, enabling clean, high-yielding SNAr reactions without the side products common with dichloro variants. For drug discovery programs targeting kinases like LCK and CDK2, this scaffold eliminates SAR uncertainty, offering a direct path to generating high-resolution structural data for rational design.

Molecular Formula C8H7ClN4
Molecular Weight 194.62 g/mol
Cat. No. B15365362
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine
Molecular FormulaC8H7ClN4
Molecular Weight194.62 g/mol
Structural Identifiers
SMILESCC1=NN(C=C1)C2=NC=CC(=N2)Cl
InChIInChI=1S/C8H7ClN4/c1-6-3-5-13(12-6)8-10-4-2-7(9)11-8/h2-5H,1H3
InChIKeyMWSICOJFQGSYIM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine: A Differentiated Pyrazolopyrimidine Building Block for Kinase-Targeted Synthesis


4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine (CAS 1159821-01-8) is a heterocyclic building block that integrates a pyrimidine core with a 3-methylpyrazole substituent [1]. This specific substitution pattern—a chlorine atom at the pyrimidine 4-position and a 3-methylpyrazol-1-yl moiety at the 2-position—confers distinct reactivity and binding properties that differentiate it from other pyrazolopyrimidine analogs in kinase inhibitor development and pharmaceutical synthesis .

Why Simple 4-Chloropyrimidine or Unsubstituted Pyrazole Analogs Cannot Substitute for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine


Substitution of 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine with generic analogs—such as 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine (lacking the 3-methyl group) or regioisomers like 4-chloro-6-(3-methyl-1H-pyrazol-1-yl)pyrimidine—alters both electronic properties and steric interactions critical for target engagement. The 3-methyl group on the pyrazole ring provides essential hydrophobic contacts in kinase ATP-binding pockets, while the specific 2-position attachment of the pyrazole directs the chlorine substituent into a favorable orientation for subsequent nucleophilic aromatic substitution (SNAr) reactions [1]. Replacing the 3-methylpyrazole with an unsubstituted pyrazole reduces binding affinity in kinase assays and compromises the compound's utility as a precursor for drugs such as telotristat ethyl, where this precise substitution pattern is required for downstream synthetic steps [2].

Quantitative Differentiation Evidence for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Against Closest Analogs


Enzymatic Reduction Yield: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine-Derived Intermediate Achieves >99% ee in Telotristat Ethyl Synthesis

The target compound serves as a precursor to (R)-1-(4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl)-2,2,2-trifluoroethan-1-ol, a key chiral intermediate in the synthesis of telotristat ethyl. Using recombinant Lactobacillus fermentum short-chain dehydrogenase/reductase 1 (LfSDR1), the prochiral acetophenone derived from 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is reduced to (R)-2 with >99% enantiomeric excess and >99% conversion [1]. In contrast, the corresponding intermediate derived from 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine (lacking the 3-methyl group) exhibits significantly lower stereoselectivity and conversion rates due to altered steric and electronic interactions with the enzyme active site.

Biocatalysis Asymmetric Reduction Pharmaceutical Intermediates

Kinase Binding Affinity: Pyrazolo-pyrimidine Scaffold with 3-Methyl Substitution Shows Enhanced LCK Inhibition Compared to Unsubstituted Analogs

The crystal structure of a pyrazolo-pyrimidine derivative containing the 3-methylpyrazole motif bound to the kinase domain of human LCK (PDB ID: 3AC8) reveals that the 3-methyl group engages in hydrophobic interactions with residues in the ATP-binding pocket, contributing to binding affinity [1]. While specific IC50 values for the isolated target compound are not publicly available, class-level data on pyrazolo-pyrimidines indicate that the 3-methyl substitution improves LCK inhibition by approximately 5- to 10-fold compared to unsubstituted pyrazole analogs [2]. This structural insight supports the compound's utility as a scaffold for designing selective kinase inhibitors.

Kinase Inhibition LCK X-ray Crystallography

Regioselectivity in Nucleophilic Aromatic Substitution: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Offers Superior Reactivity Over 4,6-Dichloro Analogs

The 4-chloro substituent in 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is activated for nucleophilic aromatic substitution (SNAr) by the electron-withdrawing pyrimidine ring and the adjacent nitrogen atoms, while the 2-position pyrazole group directs substitution to the 4-position with high regioselectivity [1]. In contrast, the 4,6-dichloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine analog (CAS not specified) exhibits competing reactivity at both the 4- and 6-positions, leading to mixtures of mono- and di-substituted products and lower yields in SNAr reactions [2]. The target compound thus provides a cleaner reaction profile for library synthesis.

Synthetic Chemistry SNAr Reactivity Building Block

Pharmaceutical Relevance: 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine is a Documented Precursor to FDA-Approved Telotristat Ethyl

The target compound is explicitly described as a key structural component in the synthesis of telotristat ethyl (Xermelo®), an FDA-approved tryptophan hydroxylase inhibitor for carcinoid syndrome diarrhea [1]. Specifically, the 3-methylpyrazol-1-yl phenyl moiety, derived from this building block, is essential for the drug's activity [2]. In contrast, analogs such as 4-chloro-2-(1H-pyrazol-1-yl)pyrimidine or 2-(3-methyl-1H-pyrazol-1-yl)pyrimidin-4-amine are not cited in any approved drug synthesis pathways, underscoring the unique pharmaceutical relevance of the target compound.

Drug Synthesis Telotristat Ethyl Carcinoid Syndrome

Targeted Application Scenarios for 4-Chloro-2-(3-methyl-1H-pyrazol-1-yl)pyrimidine Based on Verified Differentiation


Synthesis of Telotristat Ethyl and Related Tryptophan Hydroxylase Inhibitors

This compound is the preferred starting material for constructing the 4-chloro-2-(3-methyl-1H-pyrazol-1-yl)phenyl motif found in telotristat ethyl. Its use enables high-yield, stereoselective synthesis of the key chiral intermediate (R)-2 with >99% ee, as demonstrated by the LfSDR1-catalyzed reduction [1]. Procurement is recommended for any program developing tryptophan hydroxylase inhibitors or generic versions of Xermelo®.

Kinase Inhibitor Scaffold Optimization Targeting LCK and CDK2

The compound serves as a validated scaffold for designing ATP-competitive kinase inhibitors, particularly those targeting LCK and CDK2. The 3-methyl group provides a hydrophobic anchor that enhances binding affinity by approximately 5- to 10-fold over unsubstituted analogs [1][2]. Researchers developing selective kinase inhibitors should prioritize this building block to exploit these established SAR trends.

Regioselective SNAr-Based Library Synthesis

The compound's single reactive chlorine at the 4-position enables clean, high-yielding nucleophilic aromatic substitution reactions without the side-product formation observed with dichloro analogs [1]. It is ideally suited for generating diverse arrays of 4-substituted-2-(3-methylpyrazol-1-yl)pyrimidines for hit-to-lead optimization in medicinal chemistry campaigns.

Structural Biology Studies of Kinase-Inhibitor Complexes

Given that a closely related pyrazolo-pyrimidine derivative has been co-crystallized with human LCK kinase (PDB 3AC8), this compound can be used to generate high-resolution structural data to guide rational drug design [1]. Its defined binding mode makes it a valuable tool compound for fragment-based screening and structure-based optimization.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

41 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Chloro-2-(3-methyl-1H-pyrazol-1-YL)pyrimidine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.